

# A Comprehensive Technical Guide to Pivalic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **pivalic acid** (also known as 2,2-dimethylpropanoic acid or trimethylacetic acid), a versatile carboxylic acid with significant applications in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, and provides comprehensive experimental protocols for its laboratory synthesis.

## **Core Properties and Formula**

**Pivalic acid** is a colorless, crystalline solid at room temperature with a characteristic odor.[1] Its molecular formula is  $C_5H_{10}O_2$  and its structure features a sterically hindered tert-butyl group attached to a carboxyl functional group.[2] This unique structure imparts notable stability and specific reactivity, making it a valuable building block in chemical synthesis.

## **Molecular and Physical Properties**

The fundamental properties of **pivalic acid** are summarized in the table below, providing a quick reference for researchers.



Property	Value	Reference
Molecular Formula	C5H10O2	[3][4][5]
Molecular Weight	102.13 g/mol	[3][4][6]
CAS Number	75-98-9	[3][6]
Appearance	Colorless crystalline solid	[2][7]
Density	0.905 g/cm <sup>3</sup>	[1]
Melting Point	35 °C (95 °F; 308 K)	[1]
Boiling Point	163.7 °C (326.7 °F; 436.8 K)	[1]
Acidity (pKa)	5.03	[1]

## **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of **pivalic acid**. The following tables summarize its key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features.

#### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.25 ppm	Singlet	9H	(CH₃)₃C-
~11-12 ppm	Singlet (broad)	1H	-СООН

#### <sup>13</sup>C NMR Spectroscopy

Chemical Shift (δ)	Assignment
~27 ppm	(CH₃)₃C-
~39 ppm	(CH₃)₃C-
~185 ppm	-СООН



#### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~2970	Strong	C-H stretch (Alkyl)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1480, 1375	Medium	C-H bend (tert-butyl)
~1220	Strong	C-O stretch
~940	Medium, Broad	O-H bend

### **Molecular Structure**

The diagram below illustrates the molecular structure of **pivalic acid**, highlighting the spatial arrangement of its atoms.

Caption: Molecular structure of pivalic acid.

## **Experimental Protocols for Synthesis**

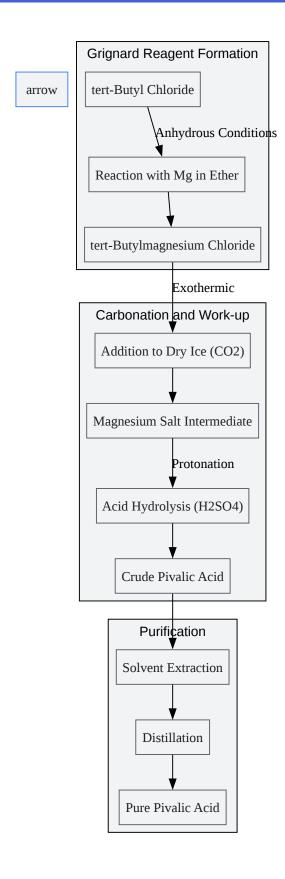
**Pivalic acid** can be synthesized through various methods. Below are detailed protocols for two common laboratory-scale preparations.

## Synthesis via Carbonation of a Grignard Reagent

This method involves the formation of a tert-butylmagnesium chloride Grignard reagent, followed by its reaction with carbon dioxide (dry ice).

Workflow Diagram





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Caption: Grignard synthesis workflow for pivalic acid.



#### Methodology

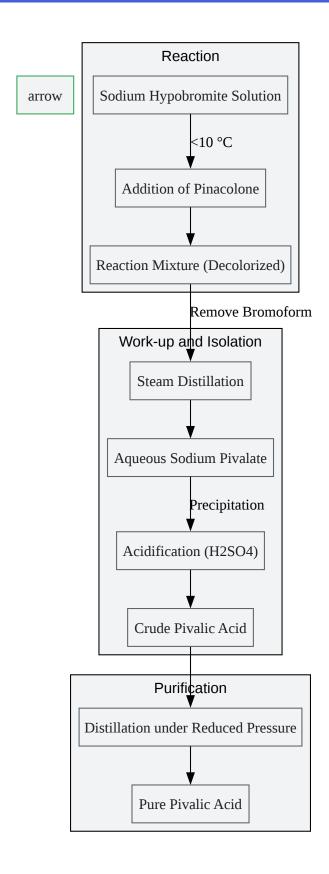
- Reagent Preparation: In a 3-liter three-necked, round-bottomed flask equipped with a
  mechanical stirrer, a dropping funnel, and a reflux condenser, place 61 g (2.5 moles) of
  magnesium turnings. Cover the magnesium with 200 mL of anhydrous ether. To initiate the
  reaction, add approximately 5 mL of pure tert-butyl chloride containing a crystal of iodine.
- Grignard Formation: Prepare a solution of 227 g (2.5 moles) of pure tert-butyl chloride in 1100 mL of anhydrous ether. Add this solution dropwise to the stirring magnesium suspension over a period of six to eight hours. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
- Carbonation: Once the Grignard reagent formation is complete, cool the flask in an ice-salt bath. Slowly pour the Grignard solution onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.
- Hydrolysis and Extraction: After the addition is complete and the mixture has warmed to room temperature, hydrolyze the reaction mixture by cautiously adding 25% sulfuric acid.
   Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with four 100-mL portions of ether.
- Purification: Combine the ether extracts and wash them with four 100-mL portions of 25% sodium hydroxide solution to extract the pivalic acid as its sodium salt. Acidify the combined basic extracts with sulfuric acid to precipitate the pivalic acid. Collect the crude product, and purify it by distillation. The fraction collected at 162–165 °C is pure pivalic acid. The typical yield is 61–70%.

#### Synthesis via Haloform Reaction of Pinacolone

This method utilizes the haloform reaction, where pinacolone is oxidized by sodium hypobromite to yield **pivalic acid** and bromoform.

Workflow Diagram





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Caption: Haloform synthesis workflow for **pivalic acid**.



#### Methodology

- Preparation of Sodium Hypobromite: In a 2.5-liter three-necked flask fitted with a
  thermometer, a mechanical stirrer, and a dropping funnel, dissolve 165 g of sodium
  hydroxide in 1400 mL of water. Cool the solution to 0 °C. While stirring vigorously, add 77 mL
  (240 g) of bromine over 15-20 minutes, ensuring the temperature remains below 10 °C.
- Reaction with Pinacolone: Cool the freshly prepared sodium hypobromite solution back to 0
   °C. Add 50 g of pinacolone, maintaining the temperature below 10 °C. Continue stirring at
   this temperature until the solution decolorizes (approximately 1 hour), and then stir for an
   additional 3 hours at room temperature.
- Work-up: Steam distill the reaction mixture to remove the bromoform byproduct. After cooling the distillation flask to 50 °C, cautiously add 200 mL of concentrated sulfuric acid.
- Isolation and Purification: Steam distill the acidified mixture again. Pivalic acid will co-distill
  with water. Separate the pivalic acid layer from the aqueous distillate. Dry the product, for
  instance, by azeotropic distillation with benzene, and then purify by distillation under reduced
  pressure. Collect the fraction boiling at 75-80 °C/20 mmHg. The expected yield is
  approximately 33 g.[3]

## **Applications in Research and Development**

The unique steric hindrance provided by the tert-butyl group makes **pivalic acid** and its derivatives highly valuable in several areas:

- Protecting Groups: The pivaloyl (Piv) group is a robust protecting group for alcohols, stable under a wide range of conditions but cleavable when necessary.[1]
- Pharmaceutical Synthesis: **Pivalic acid** is a key intermediate in the production of certain pharmaceuticals, including antibiotics like pivampicillin.[2]
- Polymer Chemistry: Esters of **pivalic acid** exhibit high resistance to hydrolysis and are used in the manufacturing of stable polymers and lacquers.[1]
- Catalysis: It serves as a co-catalyst in palladium-mediated C-H activation reactions, improving reaction efficiency and selectivity.[2]



 NMR Spectroscopy: Due to its sharp singlet signal, it can be used as an internal standard for chemical shift referencing in aqueous NMR samples.[1]

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